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Abstract
Allophanate hydrolase (EC 3.5.1.54) is a critical enzyme in the metabolic pathways of urea and

s-triazine degradation in a wide range of organisms, including bacteria, fungi, and algae.[1] By

catalyzing the hydrolysis of allophanate to ammonia and carbon dioxide, it facilitates the

utilization of urea as a nitrogen source and the detoxification of s-triazine herbicides.[1][2] This

guide provides a comprehensive overview of the biochemical function, structure, and catalytic

mechanism of allophanate hydrolase, along with detailed experimental protocols for its study

and quantitative data to support further research and potential therapeutic development.

Biochemical Function and Metabolic Significance
Allophanate hydrolase participates in two primary metabolic pathways: the urea amidolyase

pathway for urea metabolism and the s-triazine degradation pathway.

1.1. Urea Amidolyase Pathway

In many microorganisms, the breakdown of urea is a two-step process catalyzed by the

bifunctional enzyme urea amidolyase or by two separate enzymes: urea carboxylase and

allophanate hydrolase.[3]

Urea Carboxylase: This enzyme first carboxylates urea to form allophanate.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1214289?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Allophanate_hydrolase
https://en.wikipedia.org/wiki/Allophanate_hydrolase
https://pmc.ncbi.nlm.nih.gov/articles/PMC1112067/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5770610/
https://www.researchgate.net/figure/Reactions-catalyzed-by-urease-and-urea-amidolyase-The-two-reactions-catalyzed-by-UCA-and_fig1_8614005
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Allophanate Hydrolase: Allophanate is then hydrolyzed by allophanate hydrolase to produce

two molecules of ammonia and two molecules of bicarbonate.[1]

This pathway is an alternative to the direct hydrolysis of urea by urease.[4]

1.2. s-Triazine Degradation Pathway

Allophanate hydrolase is the terminal enzyme in the bacterial degradation pathway of s-triazine

compounds, such as the herbicide atrazine.[2] In this pathway, s-triazines are progressively

hydrolyzed to cyanuric acid, which is then metabolized to allophanate.[5] Allophanate hydrolase

then catalyzes the final step, releasing ammonia and carbon dioxide.[2]

Enzyme Structure and Catalytic Mechanism
Allophanate hydrolase belongs to the amidase signature (AS) family of enzymes.[6] Its

structure and catalytic mechanism have been elucidated through crystallographic and site-

directed mutagenesis studies.

2.1. Structural Features

The enzyme typically exists as a dimer.[7] In some organisms like Kluyveromyces lactis, the

allophanate hydrolase domain is part of a larger urea amidolyase protein and is composed of

distinct N and C domains.[7] These two domains work in concert to catalyze a two-step

reaction.[7] A key feature of the active site is a conserved Ser-cis-Ser-Lys catalytic triad.[8]

2.2. Catalytic Reaction

The hydrolysis of allophanate is proposed to be a two-step process catalyzed by the N and C

domains of the enzyme:[7]

The N-terminal domain catalyzes the conversion of allophanate to N-carboxycarbamate.[7]

The C-terminal domain then facilitates the decarboxylation of N-carboxycarbamate to

produce ammonia and carbon dioxide.[7]

The reaction catalyzed by the C-domain is thought to be a novel form of decarboxylation.[7]
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Quantitative Data on Allophanate Hydrolase
The following tables summarize key quantitative data for allophanate hydrolase from various

organisms.

Table 1: Kinetic Parameters of Allophanate Hydrolase

Organism
Enzyme
Form

kcat (s⁻¹) Km (mM)
kcat/Km
(s⁻¹M⁻¹)

Reference

Pseudomona

s sp. strain

ADP

Wild-type

(AtzF)
16.4 1.5 1.1 x 10⁴ [2]

Granulibacter

bethesdensis

Wild-type

(GbAH)
18.2 0.10 1.8 x 10⁵ [8]

Granulibacter

bethesdensis

Y299F

mutant
0.046 1.3 35 [6]

Granulibacter

bethesdensis

Y299A

mutant
0.074 3.1 24 [6]

Granulibacter

bethesdensis

R307A

mutant
< 0.001 - - [8]

Granulibacter

bethesdensis

R307M

mutant
< 0.001 - - [8]

Table 2: Substrate Specificity of Allophanate Hydrolase
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Organism Substrate
Relative Activity
(%)

Reference

Pseudomonas sp.

strain ADP
Allophanate 100 [2]

Pseudomonas sp.

strain ADP
Malonamate Low activity [2]

Pseudomonas sp.

strain ADP
Urea No activity [2]

Pseudomonas sp.

strain ADP
Biuret No activity [2]

Oleomonas

sagaranensis
Allophanate 100 [9]

Oleomonas

sagaranensis
Allophanate analogs No activity [9]

Enterobacter cloacae Allophanate 100 [10]

Enterobacter cloacae Malonamate Lower activity [10]

Enterobacter cloacae Malonamide Lower activity [10]

Enterobacter cloacae Biuret Lower activity [10]

Enterobacter cloacae Urea No activity [10]

Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of

allophanate hydrolase.

4.1. Allophanate Hydrolase Activity Assays

Two common methods are used to determine allophanate hydrolase activity by measuring the

release of ammonia.

4.1.1. Glutamate Dehydrogenase Coupled Assay
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This is a continuous spectrophotometric assay that couples the production of ammonia to the

oxidation of NADH.[7][11]

Principle: Ammonia produced from allophanate hydrolysis reacts with α-ketoglutarate in the

presence of glutamate dehydrogenase (GDH), leading to the oxidation of NADH to NAD+.

The decrease in absorbance at 340 nm is monitored.

Reagents:

Assay Buffer: 50 mM HEPES (pH 7.3), 50 mM NaCl[11]

Allophanate solution (substrate): 0.1–10 mM in assay buffer[11]

α-ketoglutarate: 20 mM[11]

NADH: 0.15 mM[11]

Glutamate Dehydrogenase (GDH): 20 U/mL[11]

Procedure:

Prepare a reaction mixture containing assay buffer, α-ketoglutarate, NADH, and GDH.

Add the allophanate hydrolase enzyme solution to the reaction mixture.

Initiate the reaction by adding the allophanate solution.

Immediately monitor the decrease in absorbance at 340 nm at a constant temperature

(e.g., 37°C).[12]

Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220

M⁻¹cm⁻¹).

4.1.2. Phenol-Hypochlorite (Berthelot) Assay

This is a fixed-time colorimetric assay that measures the total ammonia produced.[8][13]
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Principle: Ammonia reacts with phenol and hypochlorite in an alkaline solution to form a

stable blue-colored indophenol complex. The intensity of the color, measured

spectrophotometrically, is proportional to the ammonia concentration.[13]

Reagents:

Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT[8]

Allophanate solution (substrate)

Phenol Reagent (Reagent 1): An alkaline solution of phenol and sodium nitroprusside.[14]

Hypochlorite Reagent (Reagent 2): An alkaline solution of sodium hypochlorite.[14]

Procedure:

Set up the enzymatic reaction in the assay buffer with the enzyme and allophanate.

Incubate for a fixed time at a specific temperature (e.g., 37°C for 30 minutes).[14]

Stop the reaction (e.g., by adding one of the colorimetric reagents).

Add the Phenol Reagent to the reaction mixture.

Add the Hypochlorite Reagent.

Incubate at room temperature or 37°C for color development (e.g., 30 minutes).[14]

Measure the absorbance at a wavelength between 630-670 nm.[15]

Determine the ammonia concentration using a standard curve prepared with known

concentrations of ammonium chloride.

4.2. Recombinant Expression and Purification of Allophanate Hydrolase

This protocol describes the expression of His-tagged allophanate hydrolase in E. coli and its

subsequent purification.[7]

Materials:
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Expression vector (e.g., pET28a) containing the allophanate hydrolase gene.

E. coli expression strain (e.g., BL21(DE3)).

LB medium with appropriate antibiotic (e.g., kanamycin).

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Lysis Buffer: e.g., 20 mM Tris-HCl (pH 7.5), 200 mM NaCl, 2 mM DTT.[16]

Ni-NTA affinity chromatography column.

Size-exclusion chromatography column.

Procedure:

Expression: a. Transform the E. coli expression strain with the expression vector. b. Grow

the transformed cells in LB medium at 37°C to an OD600 of ~0.8.[6] c. Induce protein

expression by adding IPTG (e.g., 0.3 mM) and continue to grow the culture at a lower

temperature (e.g., 16°C) overnight.[7] d. Harvest the cells by centrifugation.

Purification: a. Resuspend the cell pellet in Lysis Buffer and lyse the cells (e.g., by

sonication or high-pressure homogenizer).[7] b. Clarify the lysate by centrifugation. c.

Apply the supernatant to a Ni-NTA column equilibrated with Lysis Buffer. d. Wash the

column with Lysis Buffer containing a low concentration of imidazole. e. Elute the His-

tagged protein with Lysis Buffer containing a high concentration of imidazole. f. For further

purification, apply the eluted protein to a size-exclusion chromatography column. g. Pool

the fractions containing the purified protein, concentrate, and store at -80°C.[16]

4.3. Site-Directed Mutagenesis of Allophanate Hydrolase

This protocol allows for the introduction of specific mutations into the allophanate hydrolase

gene to study structure-function relationships.[7]

Principle: A plasmid containing the gene of interest is amplified by PCR using primers that

contain the desired mutation. The parental, non-mutated plasmid is then digested with a

methylation-sensitive restriction enzyme (e.g., DpnI), leaving the newly synthesized, mutated

plasmid.
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Materials:

Plasmid DNA containing the allophanate hydrolase gene.

Mutagenic primers (forward and reverse) containing the desired mutation.

High-fidelity DNA polymerase.

DpnI restriction enzyme.

Competent E. coli cells for transformation.

Procedure:

Design and synthesize complementary primers containing the desired mutation.

Perform PCR using the plasmid DNA as a template and the mutagenic primers. Use a

high-fidelity polymerase to minimize secondary mutations.

Digest the PCR product with DpnI to remove the parental, methylated template DNA.

Transform the DpnI-treated DNA into competent E. coli cells.

Select for transformed cells on an appropriate antibiotic plate.

Isolate plasmid DNA from individual colonies and verify the presence of the desired

mutation by DNA sequencing.

Signaling Pathways and Logical Relationships
5.1. Urea Amidolyase Pathway

Urea Urea Carboxylase

ATP + HCO₃⁻ →
ADP + Pi Allophanate Allophanate Hydrolase 2 NH₄⁺ + 2 HCO₃⁻

Click to download full resolution via product page

Caption: The two-step urea amidolyase pathway for urea degradation.
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5.2. s-Triazine Degradation Pathway

s-Triazine Herbicides
(e.g., Atrazine)

AtzA
(Triazine Hydrolase)

Hydroxyatriazine

AtzB

N-Alkylamino-
hydrolysis products

AtzC

Cyanuric Acid

AtzD
(Cyanuric Acid

Amidohydrolase)

Biuret

AtzE
(Biuret Hydrolase)

Allophanate

AtzF
(Allophanate Hydrolase)

NH₄⁺ + CO₂

Click to download full resolution via product page
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Caption: The bacterial degradation pathway for s-triazine herbicides.

Conclusion
Allophanate hydrolase is a versatile and essential enzyme in nitrogen metabolism for

numerous organisms. Its central role in both urea utilization and herbicide degradation makes it

a subject of significant interest for both fundamental research and applied science. The detailed

understanding of its structure, function, and catalytic mechanism, supported by the robust

experimental protocols outlined in this guide, provides a solid foundation for future

investigations. This knowledge can be leveraged for the development of novel antifungals,

bioremediation strategies, and other biotechnological applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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